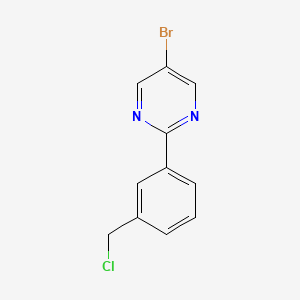
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine
Übersicht
Beschreibung
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine is a chemical compound with the molecular formula C11H8BrClN2 . It has a molecular weight of 283.55 g/mol .
Synthesis Analysis
A preparation method of a 5-bromo-2-substituted pyrimidine compound has been disclosed in a patent . The method uses 2-bromomalonaldehyde and amidine compounds as raw materials to react in one step to obtain the 5-bromo-2-substituted pyrimidine compound . This method is advantageous due to its simplicity, safety, short time, and low cost .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine can be represented by the SMILES stringClCC1=CC=CC(C2=NC=C(Br)C=N2)=C1 .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine and its derivatives have been explored for their antiviral properties. For instance, specific derivatives have shown inhibitory activity against DNA viruses such as herpes simplex virus, cytomegalovirus, and others. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Inhibitors of Enzymes
Compounds derived from 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine have been studied as inhibitors of various enzymes. For example, phenylselenenyl- and phenylthio-substituted pyrimidines, derived from similar compounds, have demonstrated inhibitory activity against enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, indicating potential for therapeutic use (Goudgaon et al., 1993).
Synthesis of Novel Compounds
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine serves as a starting point for the synthesis of various novel compounds. For instance, it has been used in the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, showcasing its versatility as a synthetic intermediate (Nikpour et al., 2012).
Structural and Molecular Studies
The structural and molecular aspects of derivatives of 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine have been a subject of research. Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular architecture and potential applications in various fields, such as material science (Bovio et al., 1972).
Biological Activity and Drug Development
Several derivatives of 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine have been synthesized and investigated for their biological activity. Research in this area aims to develop new pharmacologically active compounds, potentially contributing to drug development and therapeutic applications (El-Moneim, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-[3-(chloromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-6-14-11(15-7-10)9-3-1-2-8(4-9)5-13/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSZEUJOVUJWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732023 | |
| Record name | 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine | |
CAS RN |
1100598-50-2 | |
| Record name | 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1100598-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

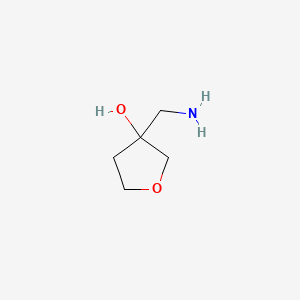
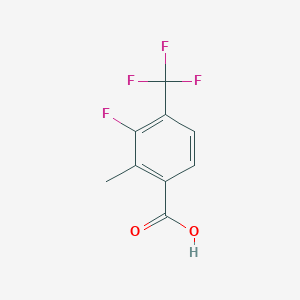
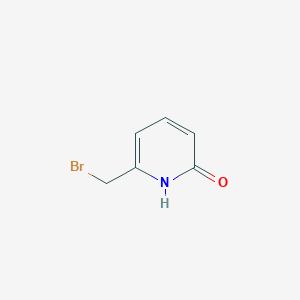
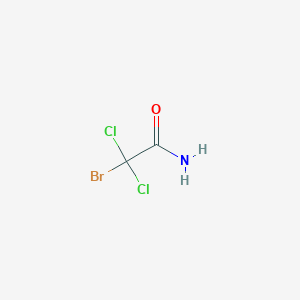
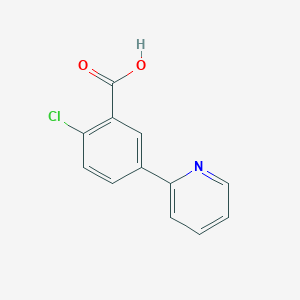
![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)
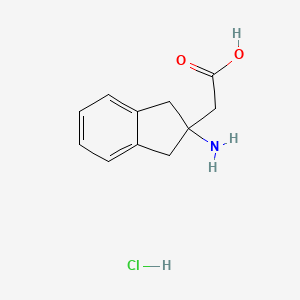
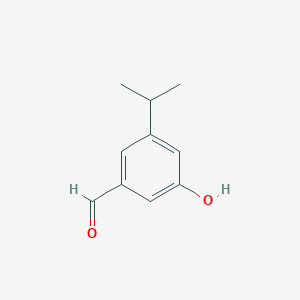
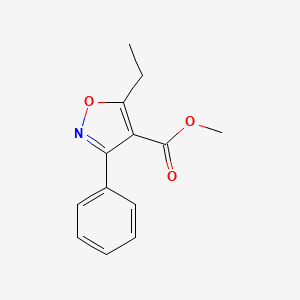
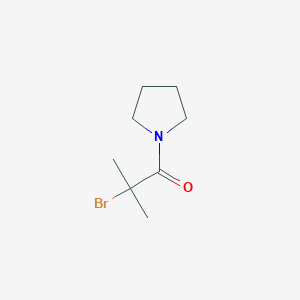
![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
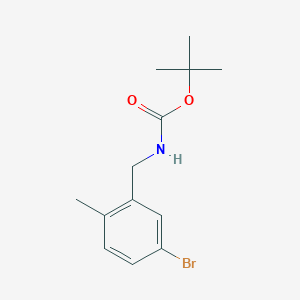
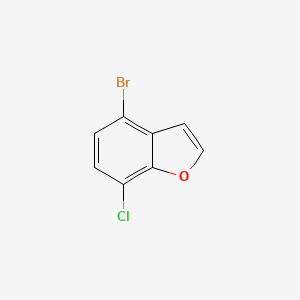
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)